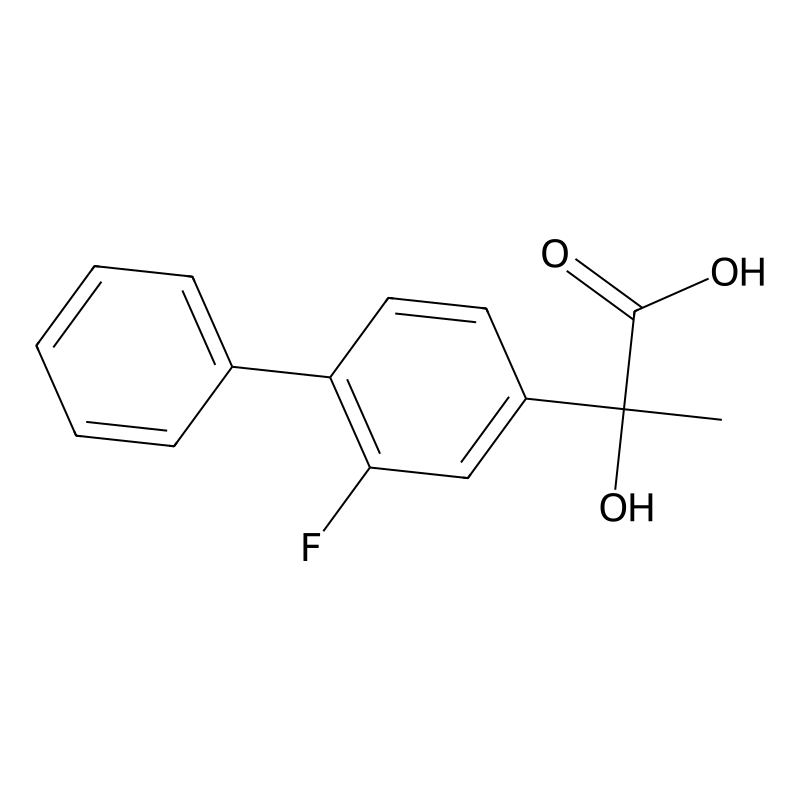

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Impurity in Flurbiprofen Production:

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as (2RS)-2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, is primarily encountered as an impurity during the manufacturing process of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. Several studies have investigated its presence and potential removal methods to ensure the purity and safety of the final flurbiprofen product.

Potential Biological Activity:

While limited research exists specifically on 2-(2-fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, its structural similarity to flurbiprofen suggests potential areas for further investigation. Flurbiprofen is known to possess anti-inflammatory, analgesic, and antipyretic properties. Therefore, researchers might explore whether the given compound exhibits similar biological activities, requiring dedicated studies to confirm or disprove this hypothesis.

2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 260.26 g/mol. The structure features a biphenyl moiety substituted with a fluorine atom at the para position and a hydroxypropanoic acid functional group. This compound is classified under various chemical categories, including carboxylic acids and phenolic compounds, which contribute to its chemical reactivity and biological properties .

The chemical behavior of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic group may be removed, resulting in a hydrocarbon.

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.

Research indicates that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid exhibits significant biological activity. It has been shown to interact with various enzymes, including:

- Fatty Acid Amide Hydrolase (FAAH): This enzyme is involved in the degradation of fatty acid amides, and inhibition by this compound may have implications for pain management and inflammation.

- Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is associated with anti-inflammatory effects, making this compound a potential candidate for therapeutic applications in inflammatory diseases.

The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid can be achieved through several methods:

- Direct Fluorination: Starting from biphenyl derivatives, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents.

- Hydroxypropanoic Acid Derivation: The hydroxypropanoic acid moiety can be introduced via alkylation or acylation reactions involving appropriate precursors.

- Multi-step Synthesis: A combination of reactions including Friedel-Crafts acylation followed by hydroxylation can yield the desired product .

This compound has diverse applications in various fields:

- Pharmaceuticals: Due to its interaction with key enzymes, it may serve as a lead compound in drug development for pain relief and anti-inflammatory therapies.

- Chemical Research: It acts as a reference standard in analytical chemistry for studying similar compounds and their reactivity.

- Material Science: Its unique structural features make it suitable for research into new materials with specific electronic or optical properties .

Studies have demonstrated that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid interacts with several biological targets:

- Enzyme Inhibition Studies: In vitro assays have shown its potential to inhibit FAAH and COX-2, suggesting applications in managing conditions like chronic pain and inflammation.

- Binding Affinity Assessments: Molecular docking studies indicate that this compound binds effectively to active sites of target enzymes, providing insights into its mechanism of action.

Several compounds share structural features with 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Hydroxypropanoic Acid | Shares the hydroxypropanoic acid moiety | Lacks biphenyl structure |

| 4-Fluorobiphenyl | Contains biphenyl structure | No hydroxy or propanoic acid functional groups |

| 2-(Biphenyl-4-yl)-2-hydroxypropanoic Acid | Similar biphenyl substitution | Lacks fluorine substitution |

These comparisons highlight how 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid is unique due to its specific fluoro-substitution and dual functional groups, which enhance its reactivity and biological activity compared to similar compounds .